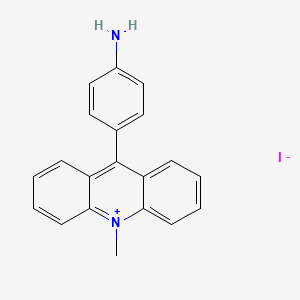
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide is a chemical compound that belongs to the class of acridinium derivatives. This compound is characterized by the presence of an acridinium core structure with a 4-aminophenyl group and a methyl group attached to the nitrogen atom, along with an iodide counterion. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their unique photophysical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Aminophenyl)-10-methylacridin-10-ium iodide typically involves the following steps:
Formation of the Acridinium Core: The acridinium core can be synthesized through the cyclization of appropriate precursors, such as N-phenylanthranilic acid derivatives, under acidic conditions.
Introduction of the 4-Aminophenyl Group: The 4-aminophenyl group can be introduced via a nucleophilic substitution reaction using 4-aminophenylboronic acid or its derivatives.
Methylation: The nitrogen atom of the acridinium core is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acridinium ion to its corresponding acridine form.
Substitution: The 4-aminophenyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are commonly used.
Major Products
Oxidation: N-oxide derivatives of the acridinium core.
Reduction: Acridine derivatives.
Substitution: Nitrated or halogenated derivatives of the 4-aminophenyl group.
科学的研究の応用
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in the study of DNA interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 9-(4-Aminophenyl)-10-methylacridin-10-ium iodide involves its interaction with biological molecules, such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that damage cancer cells.
類似化合物との比較
Similar Compounds
- 9-(4-Aminophenyl)-10-methylacridinium chloride
- 9-(4-Aminophenyl)-10-methylacridinium bromide
- 9-(4-Aminophenyl)-10-methylacridinium sulfate
Uniqueness
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different counterions. The iodide ion may also enhance the compound’s photophysical properties, making it more suitable for certain applications in fluorescence and photodynamic therapy.
特性
CAS番号 |
24287-79-4 |
|---|---|
分子式 |
C20H17IN2 |
分子量 |
412.3 g/mol |
IUPAC名 |
4-(10-methylacridin-10-ium-9-yl)aniline;iodide |
InChI |
InChI=1S/C20H16N2.HI/c1-22-18-8-4-2-6-16(18)20(14-10-12-15(21)13-11-14)17-7-3-5-9-19(17)22;/h2-13,21H,1H3;1H |
InChIキー |
OPOWZJSANWVFFT-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)N.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
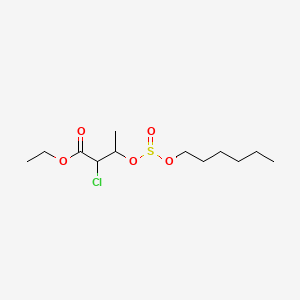
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
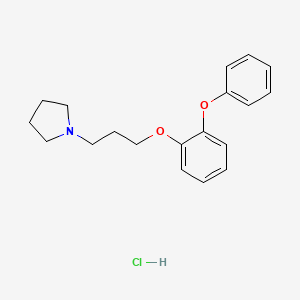


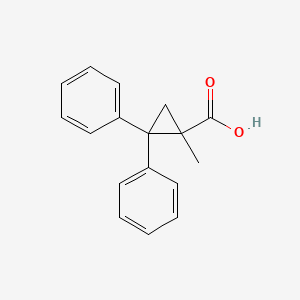
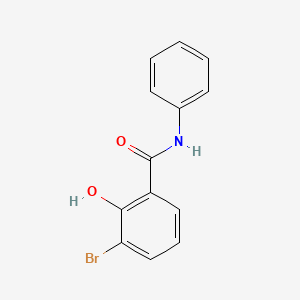
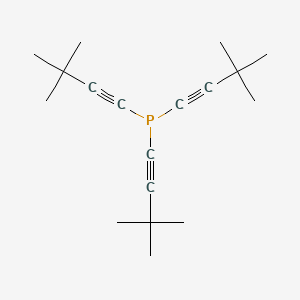

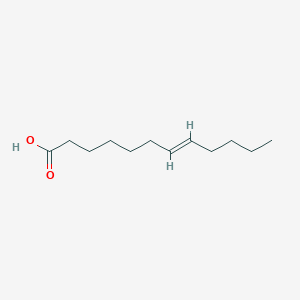

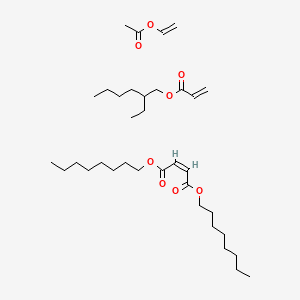
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
